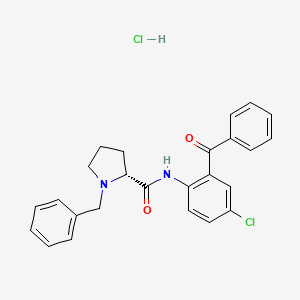
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a benzoyl group, and a chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzoyl and chlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases or conditions.
Industry: Utilized in the development of new materials, coatings, or chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide
- (2S)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide
- (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrobromide
Uniqueness
The uniqueness of (2R)-N-(2-Benzoyl-4-chlorophenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide Hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it distinct from other similar compounds and can affect its performance in various applications.
Propiedades
Fórmula molecular |
C25H24Cl2N2O2 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(2R)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H23ClN2O2.ClH/c26-20-13-14-22(21(16-20)24(29)19-10-5-2-6-11-19)27-25(30)23-12-7-15-28(23)17-18-8-3-1-4-9-18;/h1-6,8-11,13-14,16,23H,7,12,15,17H2,(H,27,30);1H/t23-;/m1./s1 |
Clave InChI |
SBTLBNQPUFTQQV-GNAFDRTKSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


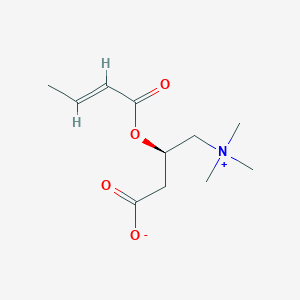
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
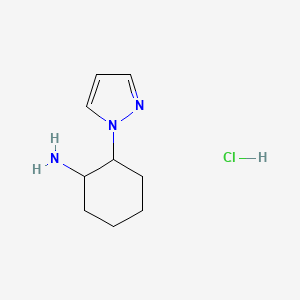
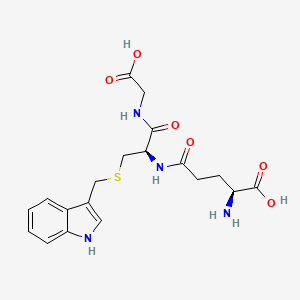
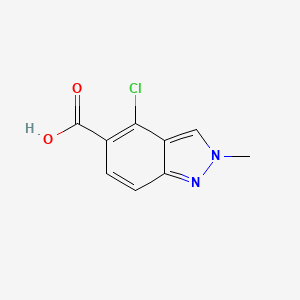
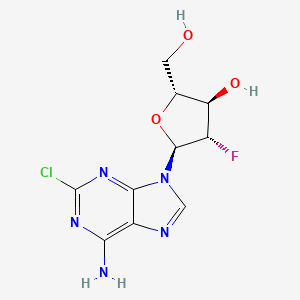
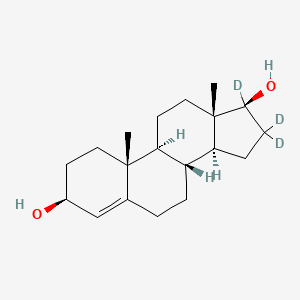
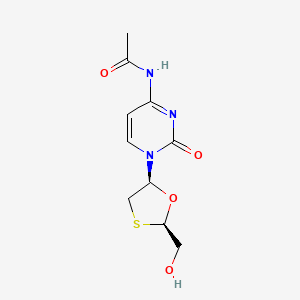
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
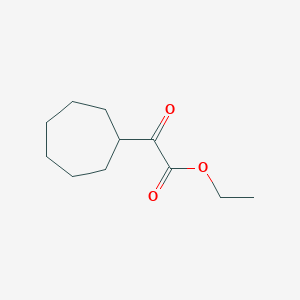
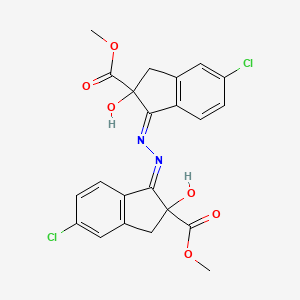

![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
